2-Morpholinoacetaldehyde hydrochloride
Overview
Description
2-Morpholinoacetaldehyde hydrochloride is an organic compound . It is primarily used for research and development .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, which could include 2-Morpholinoacetaldehyde hydrochloride, has seen recent advances. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for 2-Morpholinoacetaldehyde hydrochloride is not available in the retrieved data.Molecular Structure Analysis
The molecular formula of 2-Morpholinoacetaldehyde hydrochloride is C6H12ClNO2 . The molecular weight is 165.61798 . More detailed structural information is not available in the retrieved data.Scientific Research Applications
Synthesis of Protected α-Ketoaldehydes
Morpholinophenylselenenamide and related compounds are used in synthetic pathways to yield protected α-ketoaldehydes. For instance, the reaction with β-phenylselenoenamines leads to the formation of bis(phenylseleno) ethanal, which is a key intermediate in the synthesis of cetoselenoacetals of α-cetoaldehydes. This process demonstrates a "one-step" synthesis approach with good yields, highlighting the utility of morpholine derivatives in facilitating complex organic reactions (Paulmier & Lerouge, 1982).
NK-1 Receptor Antagonists
Morpholine acetal derivatives have been developed as potent, long-acting human neurokinin-1 (hNK-1) receptor antagonists. Structural modifications of these compounds have led to significant advances in pharmacology, including the development of new treatments for pain, migraine, chemotherapy-induced emesis, and psychiatric disorders. The potency and duration of action of these compounds make them valuable in the therapeutic landscape (Hale et al., 1998).
Vinylogous Aldol Addition Reactions
Unsaturated morpholine amides have been utilized as reagents in vinylogous aldol addition reactions. These reactions demonstrate high yields, site selectivity, and enantioselectivity, especially with aliphatic aldehydes. The use of morpholine amides as precursors showcases their versatility in synthetic chemistry for constructing complex molecules with high precision (Denmark & Heemstra, 2006).
Catalysis and Material Science
Morpholine derivatives have also found applications in catalysis and material science. For example, TiO2-supported nanosize gold particles, used in conjunction with morpholine as a basic cocatalyst, catalyze the hydration of alkynes. This catalytic system is notable for its compatibility with sensitive functional groups and its recyclability, demonstrating the potential of morpholine derivatives in green chemistry applications (Liang et al., 2015).
Enantioselective Synthesis
Morpholine derivatives are key in the enantioselective synthesis of cis- and trans-2,5-disubstituted morpholines, showcasing the importance of these compounds in producing enantiomerically pure molecules. Such methodologies are crucial for the development of biologically active compounds with specific stereochemical configurations, further underscoring the role of morpholine derivatives in advanced synthetic strategies (Ritzen et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylacetaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-4-1-7-2-5-9-6-3-7;/h4H,1-3,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIBIVRGYHAHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590794 | |
Record name | (Morpholin-4-yl)acetaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoacetaldehyde hydrochloride | |
CAS RN |
1172495-88-3 | |
Record name | (Morpholin-4-yl)acetaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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